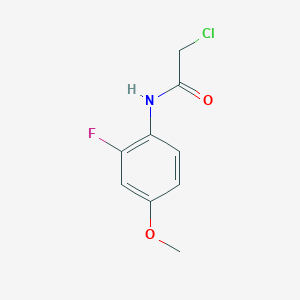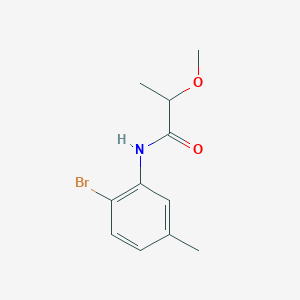
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide typically involves the reaction of 2-bromo-5-methylbenzoic acid with appropriate reagents to introduce the methoxy and amide functionalities. One common method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to reduce the carboxylic acid to the corresponding alcohol, followed by further reactions to introduce the methoxy and amide groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide involves its interaction with molecular targets and pathways within biological systems. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-5-methylbenzoic acid: A precursor in the synthesis of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide.
2-Bromo-5-methylphenylmethanol: Another related compound with similar structural features.
2-Bromo-5-methylaniline: Shares the bromine and methyl groups but differs in its functional groups.
Uniqueness
This compound is unique due to the presence of both the methoxy and amide functionalities, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(2-bromo-5-methylphenyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-5-9(12)10(6-7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAMVGOURPSPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
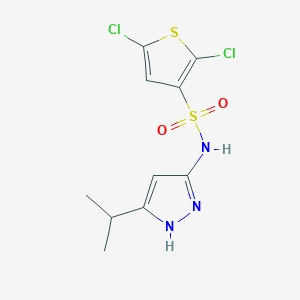
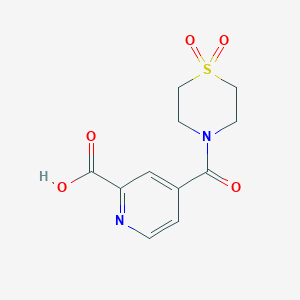
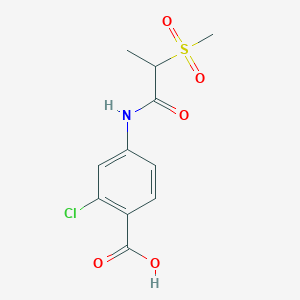
![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)
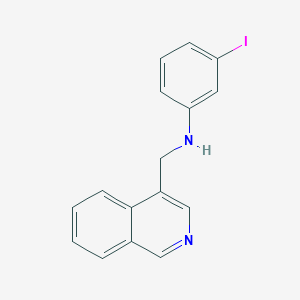
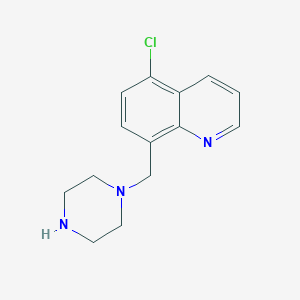
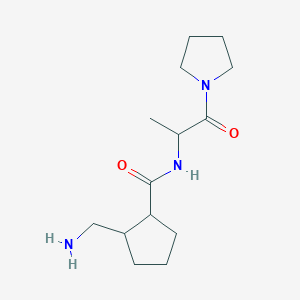
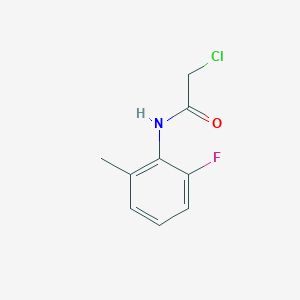
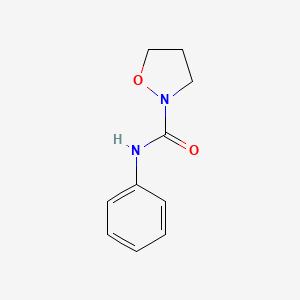
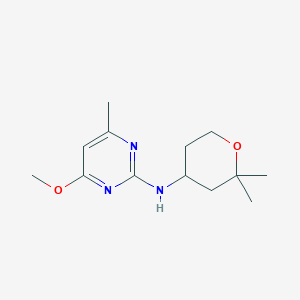
![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)
